molecular formula C16H21N3O B6900133 N-(3-ethynylphenyl)-2,3,4-trimethylpiperazine-1-carboxamide

N-(3-ethynylphenyl)-2,3,4-trimethylpiperazine-1-carboxamide

Cat. No.: B6900133
M. Wt: 271.36 g/mol
InChI Key: MKRMPDRSBFTRLS-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-2,3,4-trimethylpiperazine-1-carboxamide is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethynyl group attached to a phenyl ring and a piperazine moiety with three methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-(3-ethynylphenyl)-2,3,4-trimethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-5-14-7-6-8-15(11-14)17-16(20)19-10-9-18(4)12(2)13(19)3/h1,6-8,11-13H,9-10H2,2-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRMPDRSBFTRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCN1C)C(=O)NC2=CC=CC(=C2)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-2,3,4-trimethylpiperazine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethynylphenyl Intermediate: The ethynyl group is introduced to the phenyl ring through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Piperazine Ring Formation: The piperazine ring is constructed by reacting an appropriate diamine with a suitable carbonyl compound under acidic or basic conditions.

    Carboxamide Formation: The final step involves the coupling of the ethynylphenyl intermediate with the piperazine derivative to form the carboxamide linkage. This step may require the use of coupling reagents such as EDCI or DCC to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-2,3,4-trimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation catalysts (Pd/C)

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂), sulfonating agents (SO₃/H₂SO₄)

Major Products

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of nitro, halo, or sulfonyl derivatives

Scientific Research Applications

N-(3-ethynylphenyl)-2,3,4-trimethylpiperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-2,3,4-trimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine, a tyrosine kinase inhibitor used in cancer therapy.

    Gefitinib: Similar to erlotinib, used as an EGFR inhibitor in cancer treatment.

    Afatinib: Another EGFR inhibitor with a similar structure and mechanism of action.

Uniqueness

N-(3-ethynylphenyl)-2,3,4-trimethylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

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